Antiarrhythmic Efficacy: CVB-D Matches Amiodarone in Atrial Fibrillation Models Without Vmax Suppression
Cyclovirobuxine D (CVB-D) exhibits antiarrhythmic efficacy comparable to amiodarone against multiple atrial fibrillation inducers. In isolated guinea pig atria, CVB-D (0.3-100 μmol/L) provided significant, dose-dependent protection against atrial fibrillation induced by aconitine, ouabain, and adrenaline, with effects similar to amiodarone (0.3-30 μmol/L) [1]. Electrophysiologically, CVB-D prolonged action potential duration and effective refractory period while reducing excitability. At high concentrations (30 μmol/L), CVB-D decreased Vmax, whereas amiodarone at 0.3-30 μmol/L closely resembled CVB-D without affecting Vmax [1].
| Evidence Dimension | Antiarrhythmic efficacy in atrial fibrillation models |
|---|---|
| Target Compound Data | CVB-D 0.3-100 μmol/L: Significant dose-dependent inhibition of aconitine/ouabain/adrenaline-induced AF; prolonged APD and ERP; at 30 μmol/L reduced Vmax |
| Comparator Or Baseline | Amiodarone 0.3-30 μmol/L: Comparable anti-AF efficacy; no Vmax effect across range |
| Quantified Difference | Efficacy rated as 'similar'; amiodarone lacked Vmax suppression at 0.3-30 μmol/L; CVB-D affected Vmax only at ≥30 μmol/L |
| Conditions | Isolated guinea pig atria; aconitine/ouabain/adrenaline-induced atrial fibrillation |
Why This Matters
For researchers requiring an amiodarone-like antiarrhythmic profile with potential differential effects on depolarization velocity, CVB-D offers a natural product alternative with distinct concentration-dependent electrophysiological characteristics.
- [1] Wang YX, Zheng YM, Tan YH, Sheng BH. Anti-atrial fibrillation effects of cyclovirobuxine-D and its electrophysiological mechanism studied on guinea pig atria. Yao Xue Xue Bao. 1996;31(7):481-6. PMID: 9772688. View Source
